molecular formula C20H22 B3284776 5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene CAS No. 791-74-2

5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene

Cat. No.: B3284776
CAS No.: 791-74-2
M. Wt: 262.4 g/mol
InChI Key: ZONDAWIBJXGFFK-UHFFFAOYSA-N
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Description

5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are known for their stability and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,10,10-tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene typically involves the alkylation of benzene with 2,5-dimethylhex-3-yne-2,5-diol in the presence of anhydrous aluminum chloride (AlCl3). This reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions: 5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), resulting in the formation of diones.

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

  • Substitution: Electrophilic aromatic substitution reactions can occur, where the compound reacts with electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation Products: The oxidation of this compound can yield products such as 1,2,5,6-dibenzo-3,3,7,7-tetramethylcyclooctane-4,8-dione.

  • Reduction Products: Reduction typically results in the formation of dihydro derivatives.

  • Substitution Products:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a precursor for the synthesis of other complex organic molecules. Its stability and reactivity make it a valuable building block in organic synthesis.

Biology: Research in biology has explored the potential biological activity of this compound. Its interaction with biological macromolecules and potential as a bioactive molecule are areas of ongoing investigation.

Medicine: In the field of medicine, derivatives of this compound may be studied for their pharmacological properties

Industry: The compound's unique properties make it useful in various industrial applications, including materials science and the development of advanced polymers.

Mechanism of Action

The mechanism by which 5,5,10,10-tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene exerts its effects depends on its specific application. For example, in oxidation reactions, the mechanism involves the transfer of electrons and the formation of intermediate species. The molecular targets and pathways involved in biological and medical applications would require further research to elucidate.

Comparison with Similar Compounds

  • Indene: A simpler aromatic hydrocarbon with a single fused ring system.

  • Tetramethylbenzene: A compound with multiple methyl groups attached to a benzene ring.

  • Dihydroindeno[2,1-a]indene: A related compound with a similar structure but fewer methyl groups.

Uniqueness: 5,5,10,10-tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene stands out due to its complex structure and the presence of multiple methyl groups, which contribute to its stability and reactivity. This makes it distinct from simpler aromatic hydrocarbons and other related compounds.

Properties

IUPAC Name

5,5,10,10-tetramethyl-4b,9b-dihydroindeno[2,1-a]indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22/c1-19(2)15-11-7-5-9-13(15)18-17(19)14-10-6-8-12-16(14)20(18,3)4/h5-12,17-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONDAWIBJXGFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C3=CC=CC=C31)C(C4=CC=CC=C24)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene
Reactant of Route 2
5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene
Reactant of Route 3
5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene
Reactant of Route 4
5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene
Reactant of Route 5
5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene
Reactant of Route 6
5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene

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